4-Chloro-3-nitrobenzaldehyde

説明

The exact mass of the compound 4-Chloro-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

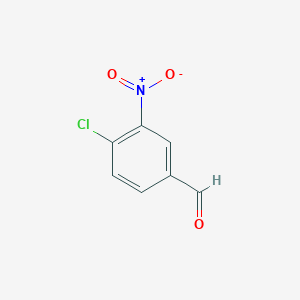

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETBKLHJEWXWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044846 | |

| Record name | 4-Chloro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-34-4 | |

| Record name | 4-Chloro-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16588-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389H8733F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzaldehyde, including its chemical identifiers, physical and chemical properties, synthesis protocols, and its relevance in research and development. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

4-Chloro-3-nitrobenzaldehyde is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its identity is established by several key descriptors outlined below.

| Identifier | Value |

| CAS Number | 16588-34-4[1][2][3][4][5][6][7][8] |

| Chemical Name | 4-Chloro-3-nitrobenzaldehyde[2] |

| Molecular Formula | C₇H₄ClNO₃[1][2][4][7][8][9] |

| Molecular Weight | 185.56 g/mol [2][4][6][8][9] |

| IUPAC Name | 4-chloro-3-nitrobenzaldehyde[4] |

| Synonyms | Benzaldehyde, 4-chloro-3-nitro-; 3-Nitro-4-chlorobenzaldehyde; 2-Chloro-5-formylnitrobenzene[2][4] |

| EC Number | 240-645-7[2][4][6] |

| Beilstein/REAXYS | 778323[6] |

| UNII | 389H8733F1[2][4] |

Physicochemical Properties

The physical and chemical properties of 4-Chloro-3-nitrobenzaldehyde are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Off-white to light yellow to light green powder.[1][2][3] |

| Melting Point | 61-63 °C (lit.)[3][6] |

| Boiling Point | 276.5°C (rough estimate)[2][3] |

| Solubility | Water: 4 g/L (98 ºC)[2][3] |

| Density | 1.4791 (rough estimate)[2][3] |

| Flash Point | 135.1 ± 23.2 °C[2] |

| Refractive Index | 1.6000 (estimate)[2][3] |

| Storage Conditions | Store below +30°C[2], in an inert atmosphere at room temperature.[3] |

Computed and Spectroscopic Properties

Computational descriptors provide insights into the molecule's behavior in biological systems, and spectroscopic data confirms its structure.

| Computed Property | Value |

| XLogP3 | 1.7[2] |

| Topological Polar Surface Area | 62.9 Ų[4] |

| Hydrogen Bond Acceptor Count | 3[2] |

| Rotatable Bond Count | 1[2] |

| Complexity | 192[4] |

Spectroscopic Data: Characterization of 4-Chloro-3-nitrobenzaldehyde is typically performed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1][4][7]

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzaldehyde

A common method for synthesizing 4-Chloro-3-nitrobenzaldehyde involves the nitration of 4-chlorobenzaldehyde.[3][5]

Materials:

Procedure:

-

A mixture of fuming nitric acid and sulfuric acid is prepared and cooled to below 10°C (specifically 5°C in one procedure).[2][3][5]

-

4-chlorobenzaldehyde is added in batches to the cooled acid mixture with continuous stirring.[3][5]

-

The reaction is allowed to proceed for 2 hours while maintaining the low temperature.[3][5]

-

Upon completion, the reaction mixture is poured slowly into crushed ice or ice water while stirring is maintained.[3][5]

-

A white solid precipitate of 4-chloro-3-nitrobenzaldehyde forms.[2][3]

-

For purification, the crude product is recrystallized from an ethanol/water solvent mixture.[3][5]

This procedure typically yields the target product in high purity (around 97% yield).[3][5]

Applications in Research and Drug Development

4-Chloro-3-nitrobenzaldehyde is a key building block in organic synthesis.[1] Its functional groups—aldehyde, chloro, and nitro—offer multiple sites for chemical modification, making it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Notably, 4-Chloro-3-nitrobenzaldehyde has been identified as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[3][5] This makes it a potential drug candidate for autoimmune and allergic inflammatory diseases where VCAM-1 plays a significant role.[3][5]

Safety and Handling

4-Chloro-3-nitrobenzaldehyde is classified as an irritant and requires careful handling.[1][2][3]

| Hazard Class | GHS Classification |

| Skin Irritation | Category 2 (H315: Causes skin irritation)[2][4] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[2][4] |

| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction)[2][4] |

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation)[2][4] |

Precautionary Statements: Key safety precautions include avoiding breathing dust, wearing protective gloves, eye protection, and face protection (P261, P280).[2] In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[2]

Storage: The compound is air-sensitive and should be stored under an inert atmosphere.[3] It is classified under Storage Class 11 (Combustible Solids). Personal protective equipment (PPE) should include an N95 dust mask, eyeshields, and gloves.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4 [m.chemicalbook.com]

- 4. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]

- 6. 4-Chloro-3-nitrobenzaldehyde 98 16588-34-4 [sigmaaldrich.com]

- 7. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde

This guide provides comprehensive technical information on 4-Chloro-3-nitrobenzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

4-Chloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde.[1] The presence of a chlorine atom and a nitro group on the benzaldehyde ring makes it a versatile precursor for a variety of chemical transformations.[1]

Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₃ | [2][3] |

| Molecular Weight | 185.56 g/mol | [2] |

| CAS Number | 16588-34-4 | [3] |

| Appearance | Off-white to light yellow/green powder | [1][4] |

| Melting Point | 61-63 °C | [5] |

| Boiling Point | 276.5 °C (estimate) | [4] |

| Density | 1.4791 g/cm³ (estimate) | [4] |

| Water Solubility | 4 g/L at 98 °C | [4] |

| Synonyms | 3-Nitro-4-chlorobenzaldehyde, Benzaldehyde, 4-chloro-3-nitro- | [2][3] |

Experimental Protocols

A common and efficient method for the synthesis of 4-Chloro-3-nitrobenzaldehyde is through the nitration of 4-chlorobenzaldehyde.

Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde

This protocol details the nitration of 4-chlorobenzaldehyde using a mixture of fuming nitric acid and sulfuric acid.

Materials:

-

4-chlorobenzaldehyde

-

Fuming nitric acid

-

Sulfuric acid

-

Crushed ice

-

Ethanol/water mixture for recrystallization

Procedure:

-

A mixed acid solution is prepared using fuming nitric acid and sulfuric acid.[4]

-

4-chlorobenzaldehyde is carefully added to the mixed acid solution.[4]

-

The reaction is maintained at a temperature below 10°C for a duration of 2 hours with continuous stirring.[4][5]

-

Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude product as a white solid.[4][5]

-

The precipitate is collected via filtration and subsequently dried.[4][5]

-

For purification, the crude product is recrystallized from an ethanol/water solvent mixture.[5]

-

This process typically yields 4-chloro-3-nitrobenzaldehyde in high purity (around 89-97% yield).[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-Chloro-3-nitrobenzaldehyde.

Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzaldehyde.

Applications in Research and Development

4-Chloro-3-nitrobenzaldehyde serves as a crucial building block in the synthesis of more complex molecules. It is particularly noted as a potent inhibitor of VCAM-1 (Vascular Cell Adhesion Molecule-1) expression, suggesting its potential as a drug candidate for treating autoimmune and allergic inflammatory diseases.[5] Its chemical structure allows for further modifications, making it a valuable intermediate in the creation of novel pharmaceutical agents and other fine chemicals.[1]

References

4-Chloro-3-nitrobenzaldehyde structure and IUPAC name

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzaldehyde, a key chemical intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its structure, properties, and synthesis.

Chemical Structure and IUPAC Name

4-Chloro-3-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and an aldehyde group.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-3-nitrobenzaldehyde .[2]

The structure consists of a benzaldehyde core where the aldehyde group (-CHO) is attached to the first carbon. A chlorine atom is substituted at the fourth position, and a nitro group (-NO2) is at the third position relative to the aldehyde group.[1][2] This substitution pattern is crucial for its reactivity and utility as a building block in synthesizing more complex molecules.[1]

Key Structural Identifiers:

-

SMILES: C1=CC(=C(C=C1C=O)--INVALID-LINK--[O-])Cl[2]

Physicochemical Properties

The physical and chemical properties of 4-Chloro-3-nitrobenzaldehyde are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 185.56 g/mol [2][6] |

| Appearance | Off-white to light yellow powder[1][4] |

| Melting Point | 61-63 °C[3][4] |

| Boiling Point | 276.5 °C (estimate)[4][7] |

| Solubility in Water | 4 g/L (at 98 °C)[4][7] |

| Density | 1.4791 g/cm³ (estimate)[4][7] |

| Flash Point | 135.1 °C (estimate)[7] |

| Refractive Index | 1.6000 (estimate)[4][7] |

Experimental Protocols: Synthesis

4-Chloro-3-nitrobenzaldehyde is typically synthesized via the nitration of 4-chlorobenzaldehyde. The following protocol is a general procedure for this reaction.

Objective: To synthesize 4-Chloro-3-nitrobenzaldehyde from 4-chlorobenzaldehyde.

Materials:

-

4-chlorobenzaldehyde

-

Fuming nitric acid

-

Sulfuric acid

-

Ice water

-

Ethanol/water mixture for recrystallization

Procedure:

-

A mixture of fuming nitric acid and sulfuric acid is prepared and cooled to below 10°C.[7]

-

4-chlorobenzaldehyde is added portion-wise to the cooled acid mixture while maintaining the temperature below 10°C.[7]

-

The reaction mixture is stirred continuously for approximately 2 hours.[3][7]

-

Upon completion of the reaction, the mixture is slowly poured into a larger volume of ice water with continuous stirring. This will cause the product to precipitate out of the solution.[3][7]

-

The resulting solid precipitate is collected by filtration.[3][7]

-

The crude product is then purified by recrystallization from an ethanol/water solvent mixture to yield the final product.[3]

This method has been reported to produce 4-Chloro-3-nitrobenzaldehyde with a high yield.[3][7]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route from 4-chlorobenzaldehyde to 4-chloro-3-nitrobenzaldehyde.

Caption: Synthesis of 4-Chloro-3-nitrobenzaldehyde via nitration.

Applications in Research and Development

4-Chloro-3-nitrobenzaldehyde serves as a versatile intermediate in organic synthesis.[1] It is a crucial building block for the creation of various pharmaceutical and agrochemical compounds.[1] Notably, it has been identified as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, suggesting its potential as a drug candidate for treating autoimmune and allergic inflammatory diseases.[3][4] Its reactivity allows for further functionalization, making it a valuable precursor in the development of novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]

- 4. 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4 [m.chemicalbook.com]

- 5. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 6. 4-Chloro-3-nitrobenzaldehyde 98 16588-34-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-3-nitrobenzaldehyde, a key intermediate in various synthetic processes. Due to a notable lack of publicly available quantitative solubility data for this compound in common organic solvents, this document focuses on providing a robust experimental framework for determining its solubility. The information presented here is intended to empower researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions and solvent systems.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for 4-chloro-3-nitrobenzaldehyde in organic solvents. While some sources indicate a water solubility of 4 g/L, this figure is often cited at an elevated temperature of 98°C, limiting its utility under standard laboratory conditions[1][2][3]. For organic solvents, only qualitative descriptions are generally available, suggesting that, like other aldehydes, it is expected to be soluble in many common organic solvents[4].

To address this, the following table has been prepared to summarize the current availability of solubility data and to serve as a template for recording experimentally determined values.

Table 1: Solubility of 4-Chloro-3-nitrobenzaldehyde in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Quantitative Solubility ( g/100 mL) at 25°C |

| Water | H₂O | 18.02 | 100 | ~0.4 (at 98°C)[1][2][3] |

| Ethanol | C₂H₅OH | 46.07 | 78 | Data not available |

| Methanol | CH₃OH | 32.04 | 65 | Data not available |

| Acetone | C₃H₆O | 58.08 | 56 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | Data not available |

| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | Data not available |

| Toluene | C₇H₈ | 92.14 | 111 | Data not available |

| Hexane | C₆H₁₄ | 86.18 | 69 | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent[5][6][7]. The following protocol provides a detailed methodology for applying this technique to 4-chloro-3-nitrobenzaldehyde, coupled with UV-Visible spectrophotometry for concentration analysis.

Materials and Equipment

-

4-Chloro-3-nitrobenzaldehyde (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure

Step 1: Preparation of Standard Solutions

-

Accurately weigh a small amount of 4-chloro-3-nitrobenzaldehyde and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with at least five different, known concentrations.

Step 2: Calibration Curve Generation

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 4-chloro-3-nitrobenzaldehyde in the specific solvent using the UV-Visible spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

Step 3: Equilibration

-

Add an excess amount of solid 4-chloro-3-nitrobenzaldehyde to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

Step 4: Sample Collection and Analysis

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 4-chloro-3-nitrobenzaldehyde in the organic solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for 4-chloro-3-nitrobenzaldehyde.

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a current lack of published quantitative solubility data for 4-chloro-3-nitrobenzaldehyde in organic solvents, this guide provides a standardized and reliable experimental protocol for its determination. By following the detailed shake-flask method and utilizing UV-Visible spectrophotometry, researchers can generate the necessary data to support their work in drug development and organic synthesis. The provided workflow and data table template offer a structured approach to obtaining and organizing this critical physicochemical property.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Chloro-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical properties, detailed experimental protocols for their determination, and a representative synthesis pathway.

Physicochemical Data of 4-Chloro-3-nitrobenzaldehyde

Quantitative data for the melting and boiling points of 4-Chloro-3-nitrobenzaldehyde are summarized below. These values are critical for its identification, purity assessment, and manipulation in synthetic procedures.

| Property | Value | Source |

| Melting Point | 60-63 °C | [1][2][3] |

| 65 °C (in Ligroine) | [4] | |

| Boiling Point | 276.5 °C (estimated) | [4] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6] Impurities tend to lower and broaden the melting point range.[7][8]

Apparatus:

-

Capillary tubes (sealed at one end)[6]

-

Thermometer or digital temperature probe[6]

-

Mortar and pestle or spatula for sample preparation

Procedure:

-

Sample Preparation: Ensure the sample of 4-Chloro-3-nitrobenzaldehyde is completely dry and finely powdered.[5]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Heating:

-

If the approximate melting point is unknown, a rapid initial heating at a rate of >10°C/min can be performed to get an estimated value.[7]

-

For an accurate measurement, heat the sample rapidly to about 10-15°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute to ensure even heat distribution.[6][7]

-

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first liquid droplets appear (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

Determination of Boiling Point: Micro-Reflux Method

For small quantities of liquid, the micro-reflux method provides an accurate determination of the boiling point.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this method, a small sample is heated to its boiling point, and the temperature of the vapor in equilibrium with the refluxing liquid is measured.[11]

Apparatus:

-

Small test tube or fusion tube[11]

-

Capillary tube (sealed at one end)[12]

-

Thermometer or digital temperature probe

-

Heating block or oil bath[13]

-

Tripod and heat source (if using a heating block)[12]

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into a fusion tube.[12]

-

Capillary Tube Insertion: Place a capillary tube with its open end downwards into the fusion tube containing the liquid.[12]

-

Apparatus Setup: Secure the fusion tube in a heating block and insert a thermometer so that the bulb is positioned near the opening of the fusion tube but not touching the liquid.[12]

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

-

Observation and Recording: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, stop heating. The bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.[13]

Synthesis Pathway of 4-Chloro-3-nitrobenzaldehyde

The following diagram illustrates a common synthetic route for the preparation of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde. This reaction is a nitration of an aromatic aldehyde.

Caption: Synthesis of 4-Chloro-3-nitrobenzaldehyde.

References

- 1. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]

- 2. 4-Chloro-3-nitrobenzaldehyde 98 16588-34-4 [sigmaaldrich.com]

- 3. 4-Chloro-3-nitrobenzaldehyde 16588-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. ursinus.edu [ursinus.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. uomus.edu.iq [uomus.edu.iq]

4-Chloro-3-nitrobenzaldehyde spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-3-nitrobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of chemical entities is paramount. 4-Chloro-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its spectroscopic data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectroscopic data for 4-Chloro-3-nitrobenzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of their hydrogen nuclei. The ¹H NMR spectrum of 4-Chloro-3-nitrobenzaldehyde was recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-3-nitrobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.063 | s | - | H-7 (Aldehyde) |

| 8.375 | d | 2.0 | H-2 |

| 8.060 | dd | 8.4, 2.0 | H-6 |

| 7.791 | d | 8.4 | H-5 |

Data sourced from a 90 MHz spectrum in CDCl₃.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-3-nitrobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 188.5 | C-7 (Aldehyde) |

| 150.0 | C-3 |

| 135.2 | C-4 |

| 134.0 | C-1 |

| 132.5 | C-6 |

| 128.0 | C-5 |

| 125.0 | C-2 |

Note: Specific peak assignments for ¹³C NMR can vary slightly between sources and may be based on predictive models in the absence of definitive experimental assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 4-Chloro-3-nitrobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2850, 2750 | Medium | Aldehyde C-H stretch |

| 1710 - 1690 | Strong | C=O stretch (Aldehyde) |

| 1600 - 1585 | Medium | C=C stretch (Aromatic) |

| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1475 - 1450 | Medium | C=C stretch (Aromatic) |

| 1350 - 1335 | Strong | Symmetric NO₂ stretch |

| 850 - 800 | Strong | C-Cl stretch |

| 750 - 700 | Strong | C-H out-of-plane bend |

IR data is typically acquired using a KBr pellet or as a nujol mull.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of 4-Chloro-3-nitrobenzaldehyde is 185.56 g/mol .[3]

Table 4: Mass Spectrometry Data (Electron Ionization) for 4-Chloro-3-nitrobenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 185 | 96.9 | [M]⁺ (Molecular ion) |

| 184 | 76.0 | [M-H]⁺ |

| 155 | 7.8 | [M-NO]⁺ |

| 139 | 22.2 | [M-NO₂]⁺ |

| 111 | 29.8 | [M-NO₂-CO]⁺ |

| 75 | 100.0 | [C₆H₃]⁺ fragment |

The mass spectrum shows a characteristic isotopic pattern for a chlorine-containing compound.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-Chloro-3-nitrobenzaldehyde.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-3-nitrobenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for example, a 400 MHz instrument.

-

Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 4-Chloro-3-nitrobenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or gas chromatography inlet.

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 4-Chloro-3-nitrobenzaldehyde.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3-nitrobenzaldehyde (CAS No. 16588-34-4), a key intermediate in organic synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks to personnel.

Hazard Identification and Classification

4-Chloro-3-nitrobenzaldehyde is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1][2]:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this chemical is Warning [1][2].

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16588-34-4 | [1][2] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.56 g/mol | [1][2] |

| Appearance | Off-white to light yellow to light green powder | |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in alcohol, benzene, glacial acetic acid. | [3] |

| Vapor Pressure | Not available |

Table 2: Toxicological Data

| Parameter | Value | Species | Reference |

| LD50 (Oral) | No data available for 4-Chloro-3-nitrobenzaldehyde. 4700 mg/kg for 4-Nitrobenzaldehyde. | Rat | [4] |

| LD50 (Dermal) | No data available for 4-Chloro-3-nitrobenzaldehyde. 16000 mg/kg for 4-Nitrobenzaldehyde. | Rat | [4] |

| LC50 (Inhalation) | No data available | ||

| Primary Hazards | Skin irritant, potential skin sensitizer, serious eye irritant, respiratory irritant. | N/A | [1][2] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling 4-Chloro-3-nitrobenzaldehyde:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Engineering Controls

Work with 4-Chloro-3-nitrobenzaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[3].

Spill and Waste Disposal

In case of a spill, avoid generating dust. Sweep up the material, place it in a suitable container for disposal, and ventilate the area. Dispose of waste in accordance with local, state, and federal regulations.

Emergency and First Aid Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[5] |

Stability and Reactivity

4-Chloro-3-nitrobenzaldehyde is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents[3]. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Experimental Protocols

Representative Protocol for Skin Irritation Assessment (based on OECD Guideline 439)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

-

Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a culture medium.

-

Application of Test Substance: A small amount of 4-Chloro-3-nitrobenzaldehyde is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the tissues are rinsed, and cell viability is determined using a quantitative assay (e.g., MTT assay).

-

Interpretation: A reduction in tissue viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.

Signaling Pathways

Adverse Outcome Pathway for Skin Sensitization

4-Chloro-3-nitrobenzaldehyde is a potential skin sensitizer. The process of skin sensitization involves a series of key events, as described by the Adverse Outcome Pathway (AOP).

Logical Relationship of Safety Precautions

A systematic approach to safety when handling 4-Chloro-3-nitrobenzaldehyde is essential. The following diagram illustrates the logical flow from hazard identification to emergency response.

References

- 1. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氯-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 4-Nitrobenzaldehyde CAS 555-16-8 | 806766 [merckmillipore.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-nitrobenzaldehyde, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary synthesis route detailed is the direct nitration of 4-chlorobenzaldehyde, a robust and widely utilized method in organic synthesis.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of 4-chloro-3-nitrobenzaldehyde from 4-chlorobenzaldehyde is achieved through an electrophilic aromatic substitution reaction.[1] In this process, the aromatic ring of 4-chlorobenzaldehyde is attacked by a nitronium ion (NO₂⁺). The reaction is typically carried out using a nitrating mixture, which consists of a strong acid, such as sulfuric acid (H₂SO₄), and a nitric acid source, like fuming nitric acid (HNO₃) or a mixture of nitrosonitrous nitric acid.[1][2][3]

The role of sulfuric acid is crucial as it acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[1] The directing effects of the substituents on the benzene ring of 4-chlorobenzaldehyde, the chloro (-Cl) and aldehyde (-CHO) groups, guide the incoming nitro group primarily to the position meta to the aldehyde and ortho to the chlorine, resulting in the desired 4-chloro-3-nitrobenzaldehyde product.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported experimental procedures for the synthesis of 4-chloro-3-nitrobenzaldehyde.

| Parameter | Value | Source(s) |

| Starting Material | 4-Chlorobenzaldehyde | [1][2][3] |

| Reagents | Fuming Nitric Acid, Sulfuric Acid | [1][3] |

| Nitrosonitrous Nitric Acid, Sulfuric Acid | [2] | |

| Reaction Temperature | Below 10°C | [1][3] |

| 5°C | [2] | |

| Reaction Time | 2 hours | [2][3] |

| Reported Yield | 89% | [3] |

| 97% | [2] | |

| Melting Point | 61-63°C | [2][4] |

| 65°C | [3] | |

| Appearance | White needle-like crystals | [2] |

| Off-white to light yellow to light green powder | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4-chloro-3-nitrobenzaldehyde based on established procedures.[1][2][3]

Materials:

-

4-Chlorobenzaldehyde

-

Fuming Nitric Acid (or Nitrosonitrous Nitric Acid)

-

Concentrated Sulfuric Acid

-

Ice

-

Ethanol

-

Water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a reaction vessel equipped with a stirrer and a cooling bath, a mixture of fuming nitric acid and concentrated sulfuric acid (a common ratio being 1:1 by volume) is prepared.[1][2] The mixture should be cooled to the desired reaction temperature (e.g., 5°C).[2]

-

Addition of 4-Chlorobenzaldehyde: 4-Chlorobenzaldehyde is added portion-wise to the stirred and cooled nitrating mixture.[2] The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C, as the nitration reaction is highly exothermic.[1]

-

Reaction: The reaction mixture is stirred vigorously for approximately 2 hours at the controlled temperature to ensure the reaction proceeds to completion.[2][3]

-

Quenching and Precipitation: Upon completion, the reaction mixture is slowly poured into a beaker containing crushed ice and water with continuous stirring.[2][3] This quenching step facilitates the precipitation of the crude 4-chloro-3-nitrobenzaldehyde as a solid.

-

Filtration: The precipitated solid is collected by filtration and washed with cold water to remove any residual acid.

-

Purification by Recrystallization: The crude product is then purified by recrystallization. A common solvent system for this is an ethanol/water mixture.[2] The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals of 4-chloro-3-nitrobenzaldehyde.

-

Drying: The purified crystals are collected by filtration and dried to obtain the final product.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 4-chloro-3-nitrobenzaldehyde.

Caption: Experimental workflow for the synthesis of 4-chloro-3-nitrobenzaldehyde.

Caption: Simplified reaction pathway for the nitration of 4-chlorobenzaldehyde.

References

The Synthetic Versatility of 4-Chloro-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality for condensation and carbon-carbon bond-forming reactions, a nitro group that can be readily transformed into other functional groups, and a chloro substituent that can participate in cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide explores the potential applications of 4-Chloro-3-nitrobenzaldehyde in the synthesis of Schiff bases, biaryl compounds, and other heterocyclic systems with potential biological activity. Detailed experimental protocols, quantitative data, and reaction pathways are provided to facilitate its use in research and development.

Physicochemical Properties of 4-Chloro-3-nitrobenzaldehyde

A summary of the key physicochemical properties of 4-Chloro-3-nitrobenzaldehyde is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₃ | [1][2] |

| Molecular Weight | 185.56 g/mol | [1][2] |

| Appearance | Light yellow powder | [3] |

| Melting Point | 61-63 °C | [3] |

| CAS Number | 16588-34-4 | [1][2] |

Applications in Organic Synthesis

Synthesis of Schiff Bases

The aldehyde functionality of 4-Chloro-3-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only important intermediates for the synthesis of various heterocyclic compounds but also exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide [4]

This protocol describes the synthesis of a Schiff base from 4-Chloro-3-nitrobenzaldehyde and acetohydrazide.

-

Materials:

-

4-Chloro-3-nitrobenzaldehyde (185.56 mg, 1 mmol)

-

Acetohydrazide (a related hydrazide is used in the reference, this is an adaptation)

-

Dioxane (15 mL)

-

Glacial acetic acid (1 mL)

-

-

Procedure:

-

To a solution of acetohydrazide (1 mmol) in dioxane (15 mL), add 4-Chloro-3-nitrobenzaldehyde (185.56 mg, 1 mmol) and glacial acetic acid (1 mL) with stirring.

-

Reflux the reaction mixture for 6 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the resulting solid by filtration and crystallize from chloroform to obtain the pure product.

-

-

Quantitative Data:

-

Yield: 65%[4]

-

-

Spectroscopic Data:

-

The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of the imine proton signal in the ¹H NMR spectrum.

-

Logical Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases from 4-Chloro-3-nitrobenzaldehyde.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro substituent on the aromatic ring of 4-Chloro-3-nitrobenzaldehyde allows for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction enables the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Experimental Protocol: Synthesis of 4-Formyl-2-nitrobiphenyl (Aryl-Aryl Coupling Example)

This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted chlorobenzaldehyde[1].

-

Materials:

-

4-Chloro-3-nitrobenzaldehyde (0.20 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Pd-PEPPSI-CMP catalyst (0.5 mol%)

-

Methanol (MeOH) (0.5 mL)

-

-

Procedure:

-

In a reaction vessel, combine 4-Chloro-3-nitrobenzaldehyde, phenylboronic acid, potassium carbonate, and the Pd-PEPPSI-CMP catalyst.

-

Add methanol and heat the mixture at 80 °C for 12 hours.

-

After the reaction is complete, filter the mixture and purify the product by column chromatography.

-

-

Quantitative Data:

-

Yield: While not specifically for this compound, a similar reaction with 4-chlorobenzaldehyde afforded an 88% yield[1].

-

-

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show signals corresponding to the protons of both aromatic rings and the aldehyde proton.

-

¹³C NMR: The spectrum would exhibit resonances for all carbon atoms in the biphenyl scaffold, including the aldehyde carbonyl carbon.

-

Signaling Pathway of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Henry (Nitroaldol) Reaction

The aldehyde group of 4-Chloro-3-nitrobenzaldehyde can react with nitroalkanes in the presence of a base in a Henry or nitroaldol reaction. This reaction is a valuable method for forming carbon-carbon bonds and synthesizing β-nitro alcohols, which are versatile intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-hydroxy ketones.

Experimental Protocol: Henry Reaction with Nitromethane

This protocol is based on a general procedure for the Henry reaction of substituted benzaldehydes[5][6].

-

Materials:

-

4-Chloro-3-nitrobenzaldehyde (0.2 mmol)

-

Nitromethane (2 mmol)

-

Chiral Bis(β-amino alcohol)-Cu(OAc)₂ catalyst (in situ generated)

-

Ethanol

-

-

Procedure:

-

Generate the chiral copper catalyst in situ.

-

Add 4-Chloro-3-nitrobenzaldehyde and nitromethane to the catalyst solution in ethanol.

-

Stir the reaction mixture at 25 °C for 24 hours.

-

Purify the product by column chromatography.

-

-

Quantitative Data (for a similar substrate, 4-nitrobenzaldehyde):

-

Spectroscopic Data (for a similar product, 1-(4-chlorophenyl)-2-nitroethanol):

Reaction Scheme of the Henry Reaction

Caption: Simplified mechanism of the base-catalyzed Henry reaction.

Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde, nitro, and chloro groups makes 4-Chloro-3-nitrobenzaldehyde an excellent precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.

Synthesis of Quinolines

The Doebner-von Miller reaction provides a route to quinolines from anilines and α,β-unsaturated carbonyl compounds. 4-Chloro-3-nitrobenzaldehyde can be used to generate the required α,β-unsaturated carbonyl compound in situ.

Plausible Synthetic Route to a Substituted Quinoline:

-

Aldol Condensation: 4-Chloro-3-nitrobenzaldehyde can undergo an aldol condensation with a ketone (e.g., acetone) to form an α,β-unsaturated ketone.

-

Michael Addition: An aniline derivative can then undergo a Michael addition to this α,β-unsaturated ketone.

-

Cyclization and Oxidation: Subsequent acid-catalyzed cyclization and oxidation would yield the corresponding quinoline derivative.

Synthesis of Kinase Inhibitors

The structural motif of 4-Chloro-3-nitrobenzaldehyde can be incorporated into scaffolds known to exhibit kinase inhibitory activity. For instance, it can be a precursor for the synthesis of compounds targeting c-Jun N-terminal kinases (JNKs), which are implicated in various diseases[7].

Conceptual Synthetic Approach:

A multi-step synthesis could involve the initial conversion of 4-Chloro-3-nitrobenzaldehyde to a more complex intermediate, for example, through a Wittig reaction to introduce a side chain, followed by reduction of the nitro group to an amine. This amine can then be coupled with other fragments to build the final kinase inhibitor structure.

Conclusion

4-Chloro-3-nitrobenzaldehyde is a highly functionalized and versatile starting material with significant potential in organic synthesis. Its ability to participate in a wide range of reactions, including Schiff base formation, Suzuki-Miyaura cross-coupling, and Henry reactions, provides access to a diverse array of complex molecules. The resulting products, including biaryls and various heterocyclic systems, are of considerable interest to researchers in medicinal chemistry and materials science. The detailed protocols and reaction schemes provided in this guide aim to facilitate the exploration of 4-Chloro-3-nitrobenzaldehyde as a key building block in the development of novel compounds with potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-3-nitrobenzaldehyde

Introduction

4-Chloro-3-nitrobenzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable starting material in organic synthesis, particularly in the development of pharmaceutical intermediates and heterocyclic scaffolds. Its structure features an electrophilic aldehyde group, a nitro group that can be reduced to a reactive amine, and a chlorine atom susceptible to nucleophilic substitution or cross-coupling reactions. This combination of reactive sites allows for the synthesis of a diverse array of derivatives, including alkenes, bi-aryls, and complex heterocyclic systems like quinazolines. These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed protocols for the synthesis of several key derivatives from 4-Chloro-3-nitrobenzaldehyde.

Synthesis of Alkene Derivatives via Wittig Reaction

Application Note: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[1][2] Synthesizing alkene derivatives of 4-Chloro-3-nitrobenzaldehyde introduces a carbon-carbon double bond, a key functional group for further modifications or as a structural component in pharmacologically active molecules. The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used.[1][2]

Experimental Protocol: Synthesis of 4-Chloro-1-(2-ethoxy-2-oxoethyl)-3-nitrobenzene

This protocol describes the reaction of 4-Chloro-3-nitrobenzaldehyde with a stabilized phosphonium ylide to yield an (E)-alkene.

-

Ylide Preparation: In a round-bottom flask under a nitrogen atmosphere, add (Carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) to anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.1 equivalents), portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, during which the ylide will form, often indicated by a color change.

-

Wittig Reaction: Dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.[3]

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alkene derivative.

Quantitative Data Summary

| Starting Material | Wittig Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-nitrobenzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | 25 | 18 | ~85-95 |

| 4-Chloro-3-nitrobenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 25 | 12 | ~80-90 |

*Yields are representative for Wittig reactions with aromatic aldehydes and may vary based on specific reaction conditions and scale.

Caption: Workflow for Alkene Synthesis via Wittig Reaction.

Synthesis of Bi-aryl Derivatives via Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] Applying this reaction to 4-Chloro-3-nitrobenzaldehyde allows for the synthesis of bi-aryl derivatives, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials.[5]

Experimental Protocol: Synthesis of 4-Phenyl-3-nitrobenzaldehyde

-

Reaction Setup: To a Schlenk flask, add 4-Chloro-3-nitrobenzaldehyde (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction: Add a degassed solvent system, such as a mixture of Toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure bi-aryl derivative.

Quantitative Data Summary

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloro-3-nitrobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~70-90[6] |

| 4-Chloro-3-nitrobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~75-95 |

*Yields are representative for Suzuki coupling reactions with aryl chlorides and may vary based on the specific catalyst, ligand, and base system employed.[6]

Caption: Workflow for Bi-aryl Synthesis via Suzuki Coupling.

Synthesis of Quinazoline Derivatives

Application Note: Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them privileged scaffolds in drug discovery.[7][8] The synthesis typically involves the reduction of the nitro group of 4-Chloro-3-nitrobenzaldehyde to an amine, followed by cyclization.

Experimental Protocol: Two-Step Synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline

Part A: Reduction of the Nitro Group

-

Reaction Setup: Dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common method is to use tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid (HCl).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). A precipitate of tin salts will form.

-

Extract the product into ethyl acetate or a similar organic solvent.

-

Filter the mixture to remove inorganic salts, then separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-Amino-4-chlorobenzaldehyde. This intermediate can be used directly in the next step.

Part B: Cyclization to Quinazolinone

-

Reaction Setup: In a round-bottom flask, combine the crude 3-Amino-4-chlorobenzaldehyde (1.0 equivalent) with formamide (used as both reactant and solvent).

-

Reaction: Heat the mixture to a high temperature (e.g., 150-180 °C) for 4-8 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. A solid product may precipitate.

-

Pour the mixture into ice-water to precipitate the product fully.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvent | Temp (°C) | Time (h) | Yield (%) |

| A: Reduction | 4-Chloro-3-nitrobenzaldehyde | SnCl₂·2H₂O / HCl / EtOH | 60 | 4 | ~80-95 |

| B: Cyclization | 3-Amino-4-chlorobenzaldehyde | Formamide | 160 | 6 | ~60-80 |

*Yields are representative and can vary based on reaction scale and purification efficiency.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of 7-Chloroquinazolines from 4-Chloro-3-nitrobenzaldehyde

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The 7-chloroquinazoline scaffold, in particular, is a key component in several therapeutic agents and serves as a valuable intermediate in drug discovery and development. This document outlines the synthesis of 7-chloroquinazolines using 4-chloro-3-nitrobenzaldehyde as a readily available starting material.

Synthetic Strategy: One-Pot Reductive Cyclization

The synthesis of the 7-chloroquinazoline core from 4-chloro-3-nitrobenzaldehyde can be efficiently achieved through a one-pot reductive cyclization reaction. This method, inspired by the classical Riedel synthesis, involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, typically formamide or a derivative thereof. This approach is advantageous as it circumvents the need to isolate the intermediate 2-amino-4-chlorobenzaldehyde, which can be unstable. The reaction proceeds by reducing the nitro group to an amino group, which then reacts with the aldehyde functionality and a nitrogen source to form the quinazoline ring system.

Potential Applications and Biological Significance

Quinazoline derivatives are known to exhibit a broad range of biological activities. Specifically, the introduction of a chlorine atom at the 7-position can significantly influence the pharmacological profile of the molecule.

-

Antimicrobial and Antifungal Activity: 7-chloro-substituted quinazoline derivatives have been reported to exhibit significant antibacterial and antifungal properties. These compounds can serve as lead structures for the development of new anti-infective agents, which is particularly relevant in the context of rising antimicrobial resistance. Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] The antifungal activity has been demonstrated against various fungal strains, including Candida species.[2][3]

-

Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore in oncology. Several approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core. The 7-chloro substitution pattern is present in various potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[4] Consequently, 7-chloroquinazolines synthesized from 4-chloro-3-nitrobenzaldehyde are valuable precursors for the development of novel anticancer agents.

-

Other Biological Activities: Beyond antimicrobial and anticancer effects, quinazoline derivatives have been investigated for a wide array of other therapeutic applications, including their potential as anti-inflammatory, analgesic, and anticonvulsant agents. The specific substitution pattern on the quinazoline ring plays a crucial role in determining the primary biological activity.

Experimental Protocols

Protocol 1: One-Pot Reductive Cyclization for the Synthesis of 7-Chloroquinazoline

This protocol describes the synthesis of 7-chloroquinazoline from 4-chloro-3-nitrobenzaldehyde via a one-pot reductive cyclization using iron powder as the reducing agent and formamide as the nitrogen and one-carbon source.

Materials:

-

4-Chloro-3-nitrobenzaldehyde

-

Iron powder (fine grade)

-

Formamide

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 4-chloro-3-nitrobenzaldehyde (1.0 eq.) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq.).

-

Heat the mixture to 50-60 °C and then add glacial acetic acid (catalytic amount) dropwise.

-

After the addition of acetic acid, add formamide (excess, can also be used as a solvent).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 7-chloroquinazoline.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 7-Chloroquinazoline

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-nitrobenzaldehyde | Fe, Formamide, Acetic Acid | Ethanol/Water | 100-120 | 4-8 | 60-75* |

*Note: The yield is an estimated range based on similar reported reductive cyclization reactions of substituted o-nitrobenzaldehydes. Actual yields may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Caption: Synthetic pathway for 7-chloroquinazoline.

Caption: Experimental workflow for synthesis.

References

- 1. rphsonline.com [rphsonline.com]

- 2. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Chloro-3-nitrobenzaldehyde in Dye Synthesis: A Detailed Guide

Abstract

4-Chloro-3-nitrobenzaldehyde is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a variety of dyes, particularly azo dyes. Its reactive aldehyde and nitro groups, along with the chloro substituent, provide multiple avenues for chemical modification, leading to the creation of dyes with diverse colors and properties. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 4-Chloro-3-nitrobenzaldehyde as a starting material. The protocols are based on established chemical principles and adapted from the synthesis of structurally related compounds.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component such as a phenol, naphthol, or aromatic amine.

4-Chloro-3-nitrobenzaldehyde, while not a primary amine itself, can be readily converted into a suitable diazo component through the reduction of its nitro group to an amino group. The resulting 4-chloro-3-aminobenzaldehyde can then be diazotized and coupled to generate a wide array of azo dyes. The presence of the chloro and aldehyde functionalities in the final dye structure can be further exploited for modulating the dye's properties or for subsequent chemical transformations.

Reaction Scheme and Workflow

The overall process for synthesizing an azo dye from 4-Chloro-3-nitrobenzaldehyde involves a three-step sequence:

-

Reduction: The nitro group of 4-Chloro-3-nitrobenzaldehyde is reduced to a primary amino group to yield 4-chloro-3-aminobenzaldehyde.

-

Diazotization: The newly formed amino group is converted into a diazonium salt in the presence of a nitrous acid source at low temperatures.

-